molecular formula C16H20BrNO4 B8021232 Tert-butyl 6'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate

Tert-butyl 6'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate

Cat. No.: B8021232
M. Wt: 370.24 g/mol
InChI Key: LSWZPVGEQUMZPE-UHFFFAOYSA-N
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Description

Tert-butyl 6’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a bromine atom, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the bromine and hydroxyl groups via selective halogenation and hydroxylation reactions. The final step often involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The unique structure of tert-butyl 6’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate makes it a valuable intermediate in organic synthesis

Biology and Medicine: In biological research, this compound can serve as a scaffold for the development of new drugs. Its spirocyclic structure and functional groups allow for the exploration of various biological activities, including enzyme inhibition and receptor binding.

Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate largely depends on its interaction with specific molecular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and selectivity in binding to its targets.

Comparison with Similar Compounds

    Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate: This compound shares the tert-butyl ester and bromine functional groups but lacks the spirocyclic structure.

    Phenylboronic acids: These compounds are used as synthetic intermediates and share some functional group similarities but differ significantly in structure and reactivity.

Uniqueness: Tert-butyl 6’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate is unique due to its spirocyclic framework, which imparts distinct stereochemical properties and rigidity. This structural feature, combined with the presence of multiple functional groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6,12,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZPVGEQUMZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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